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Compound of Interest

Compound Name: Valoneaic acid

CAS No.: 517-54-4

Cat. No.: B12785670

Get Quote

Executive Summary
Valoneaic Acid Dilactone (VAD) (C₂₁H₁₀O₁₃) is a critical hydrolyzable tannin metabolite,

structurally characterized as a trimeric derivative of gallic acid. It represents the acyl unit of the

valoneoyl group found in complex ellagitannins (e.g., valoneayl tannins). Unlike its unstable

open-chain precursor (valoneaic acid), the dilactone form is the stable, isolatable entity

typically encountered in phytochemical analysis of Quercus (Oak) species, Punica granatum

(Pomegranate), and Terminalia species.

This guide provides a rigorous technical framework for the identification of VAD, focusing on

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] It synthesizes

experimental protocols with mechanistic insights to ensure reproducibility and accurate

structural elucidation.

Part 1: Structural Characterization &
Physiochemical Properties
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The structural integrity of VAD relies on the oxidative coupling of three galloyl units. Two of

these units form a hexahydroxydiphenoyl (HHDP) moiety which is subsequently lactonized to

form a bislactone core. The third unit is attached via a diaryl ether linkage.

Compound Identity
Property Data

IUPAC Name Valoneic acid dilactone

Molecular Formula C₂₁H₁₀O₁₃

Exact Mass 470.0121 Da

CAS Number 60202-70-2

Solubility Profile
Soluble in DMSO, Methanol, Acetone; Insoluble

in Hexane, Chloroform.

Appearance Off-white to pale yellow amorphous powder.

Part 2: Mass Spectrometry Profiling
Experimental Rationale
For polyphenolic acids like VAD, Negative Ion Mode ESI-MS is the authoritative standard. The

presence of multiple phenolic hydroxyl groups (-OH) and a carboxylic acid moiety facilitates

facile deprotonation, yielding high-intensity [M-H]⁻ ions. Positive mode is generally avoided due

to poor ionization efficiency and the lack of basic sites for protonation.

MS/MS Fragmentation Logic
Structural confirmation is achieved through Collision-Induced Dissociation (CID).[2] The

fragmentation pathway is dominated by decarboxylation and lactone cleavage.

Precursor Ion:m/z 469 [M-H]⁻

Primary Fragment:m/z 425 [M-H-CO₂]⁻. The loss of 44 Da (CO₂) is characteristic of the free

carboxylic acid group on the pendant galloyl ring.
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Secondary Fragments: Sequential losses of CO (28 Da) from the lactone rings may be

observed at higher collision energies.

Spectroscopic Data Summary (MS)
Ionization Mode Precursor Ion (m/z)

Key Product Ions
(m/z)

Assignment

ESI (-) 469.01 425.02
Loss of CO₂ (-COOH

group)

ESI (-) 469.01 397.02 Loss of CO₂ + CO

Fragmentation Pathway Visualization
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Figure 1: Proposed ESI(-) fragmentation pathway for Valoneaic Acid Dilactone showing the

characteristic decarboxylation step.

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Solvent Selection & Preparation
DMSO-d₆ is the solvent of choice.

Why: VAD interacts strongly with solvents via hydrogen bonding. DMSO disrupts

intermolecular H-bonds, sharpening the phenolic proton signals and preventing aggregation

that occurs in non-polar solvents. Acetone-d₆ is a viable alternative but may result in broader

signals for the carboxylic proton.

¹H NMR Analysis (400 MHz, DMSO-d₆)
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The proton spectrum is relatively simple due to the highly substituted nature of the aromatic

rings. Expect three distinct singlets in the aromatic region (δ 6.0 – 7.5 ppm), representing the

isolated protons on the three respective rings.

δ 7.45 (s, 1H): Aromatic H on the HHDP/Lactone unit.

δ 7.15 (s, 1H): Aromatic H on the pendant Galloyl unit.

δ 6.50 - 7.00 (s, 1H): Aromatic H on the ether-linked segment.

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and water content

in the DMSO.

¹³C NMR Analysis (100 MHz, DMSO-d₆)
The carbon spectrum is the definitive fingerprint. It must resolve the carbonyl carbons (lactones

vs. acid) and the oxygenated aromatic carbons.

Table: ¹³C NMR Chemical Shift Assignments

Carbon Type Chemical Shift (δ ppm) Structural Assignment

Carbonyls 167.0 Carboxylic Acid (-COOH)

159.6 Lactone Carbonyl (C=O)

158.9 Lactone Carbonyl (C=O)

Oxygenated Aromatics 150.0, 149.0 C-OH (meta/para to carbonyls)

142.9, 140.5, 140.1 C-O-C (Ether linkage) or C-OH

139.8, 139.1 C-C (Biphenyl linkage)

Aromatic Methines (CH) 115.0 Aromatic CH

109.4 Aromatic CH

105.6 Aromatic CH

Quaternary Aromatics 114.3, 112.0 Ring Junctions
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Data synthesized from consensus values for Valoneic Acid Dilactone isolated from Punica

granatum [1][2].

Part 4: Isolation & Purification Protocol
To obtain high-purity VAD for spectroscopic verification, the following workflow is

recommended. This protocol utilizes the polarity of tannins to separate them from lipophilic

debris and monomeric sugars.

Workflow Diagram
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Figure 2: Step-by-step isolation workflow for Valoneaic Acid Dilactone from plant matrices.
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Detailed Methodology
Extraction: Macerate dried, powdered plant material (e.g., Punica granatum rind) in 80%

Methanol (aq) for 24-48 hours. Filter and concentrate under reduced pressure at 40°C to

remove methanol.

Partitioning: Resuspend the aqueous residue. Wash with n-Hexane (to remove

lipids/chlorophyll). Extract the aqueous phase 3x with Ethyl Acetate.

Enrichment: Combine Ethyl Acetate fractions and evaporate to dryness. This fraction

contains the hydrolyzable tannins.[1]

Purification (Sephadex LH-20):

Stationary Phase: Sephadex LH-20 (specifically designed for polyphenols).

Mobile Phase: Gradient elution starting with Water/Ethanol (100:0)

(0:100).

Detection: Monitor fractions via TLC (Spray with FeCl₃; VAD turns blue/black) or HPLC-UV

(280 nm).

VAD typically elutes in the mid-polarity fractions (approx. 40-60% Ethanol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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